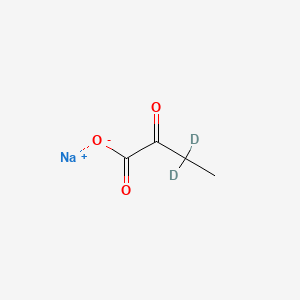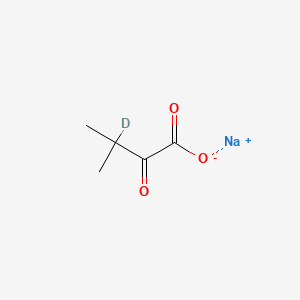
Ethylpalmitat-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Palmitate-d5, designated by the CAS number 1215397-47-9, is a deuterated form of ethyl palmitate. Ethyl palmitate itself is an ester derived from palmitic acid and ethanol. In Ethyl Palmitate-d5, five hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution enhances the compound’s stability and makes it invaluable for precise analytical applications .
Wissenschaftliche Forschungsanwendungen
Ethyl Palmitate-d5 finds extensive use in scientific research due to its unique properties:
Chemistry: It is used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms enhance signal detection and provide clearer differentiation from non-labeled species.
Biology: Ethyl Palmitate-d5 is used in metabolic
Biochemische Analyse
Cellular Effects
Its parent compound, palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It’s worth noting that these effects may not directly translate to Ethyl Palmitate-d5 due to the presence of the deuterium atoms .
Molecular Mechanism
Its parent compound, palmitate, has been shown to induce ER stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol
Temporal Effects in Laboratory Settings
Ethyl Palmitate-d5 has been shown to alter the release behaviors of volatile compounds in solution, increasing their olfactory detection thresholds (ODTs), and reducing the equilibrium headspace concentrations . This suggests that Ethyl Palmitate-d5 may have temporal effects on cellular function in laboratory settings.
Dosage Effects in Animal Models
There is currently no available literature on the dosage effects of Ethyl Palmitate-d5 in animal models. Its parent compound, ethyl palmitate, has been shown to have anti-inflammatory activity in different experimental rat models .
Metabolic Pathways
Ethyl Palmitate-d5 is likely involved in similar metabolic pathways as its parent compound, palmitate. Palmitate is known to be involved in various metabolic pathways, including those related to lipid metabolism . The specific metabolic pathways of Ethyl Palmitate-d5 have not been well-studied.
Subcellular Localization
Lipid modifications, such as those present in Ethyl Palmitate-d5, often play a role in protein targeting and localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl Palmitate-d5 is synthesized by esterification of palmitic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of Ethyl Palmitate-d5 involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of deuterated ethanol and palmitic acid ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain Ethyl Palmitate-d5 with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Palmitate-d5 undergoes various chemical reactions, including:
Oxidation: Ethyl Palmitate-d5 can be oxidized to form palmitic acid and ethanol. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of Ethyl Palmitate-d5 can yield palmitic alcohol and ethanol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Ethyl Palmitate-d5 can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Palmitic acid and ethanol.
Reduction: Palmitic alcohol and ethanol.
Substitution: Various substituted ethyl palmitates depending on the nucleophile used.
Eigenschaften
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














